molecular formula C25H18N4O5 B11270449 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11270449
M. Wt: 454.4 g/mol
InChI Key: XPIZZIVHVZKNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline-2,4-dione derivative features a hybrid structure combining a quinazoline-dione core with two distinct pharmacophores: a 1,3-benzodioxole methyl group at position 3 and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at position 6. The quinazoline-dione scaffold is recognized for its role in modulating central nervous system (CNS) targets, while 1,2,4-oxadiazoles are associated with diverse pharmacological activities, including analgesic and antiviral effects .

Properties

Molecular Formula

C25H18N4O5

Molecular Weight

454.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H18N4O5/c1-14-4-2-3-5-17(14)22-27-23(34-28-22)16-7-8-18-19(11-16)26-25(31)29(24(18)30)12-15-6-9-20-21(10-15)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31)

InChI Key

XPIZZIVHVZKNEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with a tetrahydroquinazoline derivative under specific reaction conditions.

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a cyclization reaction of catechol with formaldehyde under acidic conditions.

    Preparation of Oxadiazole Intermediate: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and oxadiazole intermediates with a tetrahydroquinazoline derivative. This can be achieved through a nucleophilic substitution reaction, often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.

    Materials Science: The unique electronic properties of the benzodioxole and oxadiazole moieties make this compound a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in the active site of enzymes, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s uniqueness arises from its dual functionalization. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Substituents Reported Activities
3-(1,3-Benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (Target) Quinazoline-2,4-dione 3-(1,3-Benzodioxol-5-ylmethyl), 7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl] Hypothesized CNS modulation (theoretical)
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () 1,2,4-Oxadiazole 3-Phenyl, 5-(benzotriazole-methyl) Analgesic, antipicornaviral
3-Phenyl-5-chloromethyl-1,2,4-oxadiazole (Precursor in ) 1,2,4-Oxadiazole 3-Phenyl, 5-chloromethyl Intermediate for functionalized oxadiazoles

Pharmacophore Analysis

  • Quinazoline-Dione Core vs. Oxadiazole Core :
    The target compound’s quinazoline-dione core may enhance binding to enzymes or receptors (e.g., phosphodiesterases or GABA receptors) due to its planar, hydrogen-bonding-capable structure. In contrast, the oxadiazole core in ’s compound prioritizes smaller, rigid frameworks suited for viral protease inhibition .

  • Substituent Effects: The 2-methylphenyl group on the target’s oxadiazole ring likely improves lipophilicity and metabolic stability compared to the unsubstituted phenyl group in ’s compound. This contrasts with the benzotriazole group in ’s compound, which may favor DNA intercalation or metal chelation .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O4C_{21}H_{19}N_3O_4, with a molecular weight of 389.40 g/mol. The structure features a quinazoline core substituted with a benzodioxole and an oxadiazole moiety, which are pivotal for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound under review has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2
Streptococcus pneumoniae1
Enterococcus faecium4
Enterococcus faecalis2

These findings indicate that the compound possesses selective antibacterial activity, particularly against Gram-positive bacteria .

The mechanism by which this compound exerts its antibacterial effects may involve inhibition of bacterial dihydrofolate reductase (DHFR) and disruption of cell wall biosynthesis. Studies have shown that modifications to the quinazoline structure can enhance selectivity towards bacterial enzymes while minimizing cytotoxicity to human cells .

Study 1: Antimicrobial Evaluation

In a study conducted by Megahed et al., a series of quinazoline derivatives were synthesized and tested for their antimicrobial activity. The compound demonstrated significant inhibitory effects against pathogenic bacteria, highlighting its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of various quinazoline derivatives on HepG2 liver cancer cells. The compound exhibited moderate cytotoxicity with an IC50 value of 15.3 µg/mL, indicating that it could be further optimized for anticancer applications while maintaining antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.